
L-leucine
Overview
Description
Leucine is an essential amino acid that plays a crucial role in the biosynthesis of proteins. It is classified as a branched-chain amino acid due to its aliphatic side chain. Leucine is vital for humans as it cannot be synthesized by the body and must be obtained through dietary sources such as meats, dairy products, soy products, and legumes . It is known for its role in muscle protein synthesis and metabolic functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Leucine can be synthesized through several methods:
Protein Hydrolysis: This method involves the hydrolysis of proteins under acidic conditions to release leucine along with other amino acids.
Chemical Synthesis: This method involves the Strecker synthesis, which uses halogenated acids, ammonia solution, and phase transfer catalysis.
Enzymatic Method: This method uses transaminase enzymes to convert keto acids into leucine.
Microbial Fermentation: This method uses microorganisms to produce leucine through fermentation.
Chemical Reactions Analysis
Leucine undergoes various chemical reactions, including:
Oxidation: Leucine can be oxidized to produce ketoisocaproate and subsequently acetyl-CoA and acetoacetate.
Reduction: Leucine can be reduced to form leucine derivatives, which are used in various biochemical applications.
Substitution: Leucine can participate in substitution reactions, particularly in peptide bond formation during protein synthesis.
Common reagents and conditions used in these reactions include acids, bases, and enzymes. The major products formed from these reactions are keto acids, acetyl-CoA, and acetoacetate .
Scientific Research Applications
Muscle Protein Synthesis
Mechanisms of Action:
L-Leucine plays a vital role in stimulating muscle protein synthesis through the activation of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway. This pathway is essential for regulating cellular growth and metabolism, particularly in muscle tissue.
Research Findings:
- A study demonstrated that this compound supplementation significantly increased the phosphorylation of mTOR and its downstream targets in skeletal muscles, leading to enhanced protein synthesis and muscle hypertrophy in rats .
- In humans, this compound has been shown to improve muscle protein synthesis rates, especially in elderly populations suffering from sarcopenia (age-related muscle loss). A systematic review indicated that this compound supplementation could enhance functional performance and lean body mass among older adults .
Metabolic Health
Benefits:
this compound is associated with improved metabolic health outcomes. It enhances insulin sensitivity and lipid metabolism, making it a potential therapeutic agent for metabolic diseases such as type 2 diabetes and obesity.
Case Studies:
- Research indicated that this compound supplementation improved lipid metabolism by preventing fat accumulation in skeletal muscle and promoting fatty acid oxidation through the activation of AMP-activated protein kinase (AMPK) .
- In clinical trials, patients with metabolic syndrome exhibited improved glucose tolerance and reduced body fat percentage following this compound supplementation .
Sarcopenia Management
Clinical Implications:
Sarcopenia is a significant health concern among the elderly, characterized by loss of muscle mass and strength. This compound supplementation has emerged as a potential intervention.
Research Evidence:
- A double-blind trial involving elderly participants showed that those receiving this compound-enriched essential amino acids experienced improvements in lean tissue mass and functional performance over 12 weeks .
- Meta-analysis results suggested that higher doses of this compound (≥5 g/day) significantly improved muscle mass and strength metrics compared to placebo groups .
Neurological Applications
Emerging Research:
Recent studies have explored the neuroprotective effects of this compound derivatives, such as acetyl-L-leucine, particularly in lysosomal storage disorders.
Findings:
- Acetyl-L-leucine has shown promise in slowing disease progression in models of Niemann-Pick disease type C1 by improving neurological function and extending lifespan . This suggests potential applications in treating various neurodegenerative conditions.
Nutritional Supplementation
Usage in Sports Nutrition:
Athletes often use this compound supplements to enhance recovery and performance due to its role in muscle repair and growth.
Evidence from Studies:
- A pilot study indicated that athletes supplementing with this compound experienced improved recovery times and reduced muscle soreness post-exercise .
Table 1: Summary of Clinical Trials on this compound Supplementation
Table 2: Mechanisms of Action for this compound
Mechanism | Description |
---|---|
mTORC1 Activation | Stimulates protein synthesis |
AMPK Activation | Enhances fatty acid oxidation |
Insulin Sensitivity Improvement | Improves glucose metabolism |
Mechanism of Action
Leucine exerts its effects primarily through the activation of the mTOR pathway. This pathway is crucial for protein synthesis and cell growth. Leucine binds to specific receptors on the cell surface, leading to the activation of mTORC1, which then stimulates protein synthesis and inhibits protein degradation . Additionally, leucine influences insulin signaling and lipid metabolism, contributing to its anabolic effects .
Comparison with Similar Compounds
Leucine is often compared with other branched-chain amino acids, such as valine and isoleucine. These amino acids share similar structures and functions but have unique properties:
Valine: Valine is essential for muscle metabolism, tissue repair, and the maintenance of nitrogen balance in the body.
Isoleucine: Isoleucine is involved in hemoglobin synthesis and regulation of blood sugar levels.
Leucine is unique due to its potent activation of the mTOR pathway, making it particularly effective in promoting muscle protein synthesis and growth .
Biological Activity
L-Leucine, a branched-chain amino acid (BCAA), plays a crucial role in various biological processes, particularly in muscle metabolism, protein synthesis, and cellular energy production. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on muscle health, metabolic functions, and potential therapeutic applications.
This compound is known to activate several key metabolic pathways that contribute to its biological effects:
- mTOR Pathway Activation : this compound stimulates the mammalian target of rapamycin (mTOR) pathway, which is essential for protein synthesis and muscle growth. This pathway enhances mRNA translation and ribosome biogenesis, crucial for muscle hypertrophy and repair .
- AMPK Activation : It also activates AMP-activated protein kinase (AMPK), which promotes fatty acid oxidation and prevents lipid accumulation in skeletal muscle. This dual action supports both energy metabolism and muscle maintenance .
- Mitochondrial Biogenesis : this compound enhances mitochondrial function by promoting mitochondrial biogenesis through the peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) pathway. This leads to increased ATP production and improved oxidative metabolism .
Effects on Muscle Health
This compound has been extensively studied for its impact on muscle protein synthesis (MPS) and overall muscle health:
- Muscle Protein Synthesis : Research indicates that this compound supplementation significantly increases MPS rates, particularly in older adults who experience age-related muscle loss. A systematic review showed that this compound effectively enhances lean body mass and muscle strength in elderly populations .
- Functional Performance : A double-blind, placebo-controlled trial demonstrated that supplementation with this compound-enriched essential amino acids improved functional status in older adults. Participants receiving higher doses of this compound showed significant gains in lean tissue mass and functional performance tests such as the 30-second chair stand test and the 6-minute walk test .
Case Studies and Clinical Trials
Several studies have highlighted the therapeutic potential of this compound in various clinical contexts:
- Cancer Metabolism : A study showed that this compound treatment altered tumor metabolism by reducing lactate production and enhancing oxidative phosphorylation (OXPHOS) in tumor cells. This suggests a potential role for this compound in cancer therapy by shifting metabolic reliance from glycolysis to OXPHOS .
- Neurological Disorders : Recent research has explored the use of modified forms of this compound, such as acetyl-L-leucine, in neurodegenerative diseases like Parkinson's disease. Preliminary case reports indicated that acetyl-L-leucine may halt disease progression in early-stage patients by improving ATP production and reducing neurodegeneration markers .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the fundamental biochemical roles of L-leucine in cellular metabolism, and how can these roles be experimentally validated?
this compound serves as a critical substrate in branched-chain amino acid (BCAA) metabolism, influencing protein synthesis and mTOR signaling. Methodological validation includes:
- Isotopic labeling : Tracking this compound incorporation into proteins via - or -labeled analogs to quantify metabolic flux .
- Knockout models : Using leucine auxotrophic bacterial strains (e.g., Corynebacterium glutamicum) to study growth rescue under controlled leucine supplementation .
Q. How can researchers ensure reproducibility in studies investigating this compound’s effects on enzyme kinetics?
Reproducibility requires strict adherence to:
- Buffer standardization : Use 50 mM potassium phosphate (pH 7.5) with 12 mM MgCl to maintain ionic consistency in assays (e.g., α-isopropylmalate synthase inhibition) .
- Data normalization : Express kinetic parameters (e.g., for inhibition) relative to control reactions lacking this compound .
Q. What are the best practices for synthesizing and characterizing this compound in laboratory settings?
- Synthesis : Employ solid-phase peptide synthesis (SPPS) with Fmoc-protected leucine residues, followed by HPLC purification.
- Characterization : Validate purity via nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (MS) for molecular weight verification .
Advanced Research Questions
Q. How can conflicting data on this compound’s allosteric inhibition of α-isopropylmalate synthase be resolved?
Contradictions in inhibition kinetics (e.g., initial velocity vs. steady-state ) require:
- Progress curve analysis : Fit time-dependent data to exponential models (e.g., $ [P]t = [E]t \cdot v{ss} \cdot t + \frac{(v_i - v{ss})}{k_b} \cdot (1 - e^{-k_b t}) + C $) to distinguish transient vs. equilibrium effects .
- Mutagenesis studies : Target inter-domain communication regions (e.g., ACT domains) to isolate regulatory mechanisms .
Q. What experimental designs optimize this compound’s role in microbial biosynthesis pathways?
Advanced strategies include:
- Flux balance analysis (FBA) : Model metabolic networks to identify rate-limiting nodes (e.g., pyruvate and acetyl-CoA flux in Brevibacterium flavum) .
- CRISPR-Cas9-mediated gene editing : Overexpress feedback-resistant enzymes (e.g., acetohydroxy acid synthase) to bypass leucine-induced repression .
Q. How can Design of Experiments (DoE) improve spray-dried formulations containing this compound?
- Factor screening : Use Plackett-Burman designs to prioritize critical parameters (e.g., leucine concentration, inlet temperature) .
- Response surface methodology (RSM) : Optimize particle morphology and hygroscopicity via central composite designs, with regression models accounting for quadratic and interaction terms (e.g., ) .
Q. What analytical techniques are most sensitive for detecting trace this compound in biological samples?
- Surface-enhanced Raman spectroscopy (SERS) : Utilize silver nanoparticles (Ag NPs) to amplify signals at 1130–1183 cm, achieving nM-level detection limits in synthetic blood .
- Liquid chromatography-tandem MS (LC-MS/MS) : Employ multiple reaction monitoring (MRM) for selective quantification in complex matrices .
Q. How do researchers address variability in this compound’s anti-hygroscopic effects during pharmaceutical formulation?
- Atomic force microscopy (AFM) : Map surface topography to correlate leucine distribution with moisture resistance .
- Accelerated stability testing : Store formulations at 40°C/75% RH and monitor water uptake via Karl Fischer titration .
Q. Methodological Considerations for Data Interpretation
Q. What statistical approaches are recommended for analyzing multi-factorial interactions in this compound studies?
- Multivariate ANOVA : Decompose variance contributions from factors like pH, temperature, and leucine concentration in fermentation optimization .
- Principal component analysis (PCA) : Reduce dimensionality in spectral datasets (e.g., Raman peaks) to identify dominant variables .
Q. How should researchers document protocols to meet reproducibility standards in this compound research?
- FAIR principles : Ensure data are Findable, Accessible, Interoperable, and Reusable. Example: Deposit raw kinetic datasets in repositories like Zenodo with DOIs .
- Supplementary Materials : Publish detailed search strings, exclusion criteria, and instrument calibration logs in online supplements .
Properties
IUPAC Name |
(2S)-2-amino-4-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHFNLRQFUQHCH-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25248-98-0 | |
Record name | L-Leucine homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25248-98-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9023203 | |
Record name | L-Leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid, Small white lustrous plates or crystalline powder; odourless | |
Record name | Leucine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/15162 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | L-Leucine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000687 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | L-Leucine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1413/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
Sublimes at 145-148 °C. Decomposes at 293-295 °C (rapid heating, sealed tube) | |
Record name | L-Leucine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7799 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Leaflets from water. Sweet taste. Decomposes at 232 °C (also reported as 290 °C). Sublimes. pK1 = 2.36; pK2 = 9.60. Solubility in water (g/L): 7.97 (0 °C); 9.91 (25 °C); 14.06 (50 °C); 22.76 (75 °C); 42.06 (100 °C); in 90% alcohol: 1.3. Insoluble in ether. /Leucine DL-form/, Solubility in 99% alcohol: 0.72; in acetic acid: 10.9. Insoluble in ether., Solubility in water (g/L): 22.7 (0 °C); 24.26 (25 °C); 28.87 (50 °C); 38.23 (75 °C); 56.38 (100 °C), In water, 2.15X10+4 mg/L at 25 °C, 21.5 mg/mL, Soluble in water, acetic acid, dilute HCl, and alkaline hydroxides and carbonates, Slightly soluble (in ethanol) | |
Record name | Leucine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00149 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | L-Leucine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7799 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | L-Leucine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000687 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | L-Leucine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1413/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.293 g/cu cm at 18 °C | |
Record name | L-Leucine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7799 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000001 [mmHg] | |
Record name | Leucine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/15162 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
This group of essential amino acids are identified as the branched-chain amino acids, BCAAs. Because this arrangement of carbon atoms cannot be made by humans, these amino acids are an essential element in the diet. The catabolism of all three compounds initiates in muscle and yields NADH and FADH2 which can be utilized for ATP generation. The catabolism of all three of these amino acids uses the same enzymes in the first two steps. The first step in each case is a transamination using a single BCAA aminotransferase, with a-ketoglutarate as amine acceptor. As a result, three different a-keto acids are produced and are oxidized using a common branched-chain a-keto acid dehydrogenase, yielding the three different CoA derivatives. Subsequently the metabolic pathways diverge, producing many intermediates. The principal product from valine is propionylCoA, the glucogenic precursor of succinyl-CoA. Isoleucine catabolism terminates with production of acetylCoA and propionylCoA; thus isoleucine is both glucogenic and ketogenic. Leucine gives rise to acetylCoA and acetoacetylCoA, and is thus classified as strictly ketogenic. There are a number of genetic diseases associated with faulty catabolism of the BCAAs. The most common defect is in the branched-chain a-keto acid dehydrogenase. Since there is only one dehydrogenase enzyme for all three amino acids, all three a-keto acids accumulate and are excreted in the urine. The disease is known as Maple syrup urine disease because of the characteristic odor of the urine in afflicted individuals. Mental retardation in these cases is extensive. Unfortunately, since these are essential amino acids, they cannot be heavily restricted in the diet; ultimately, the life of afflicted individuals is short and development is abnormal The main neurological problems are due to poor formation of myelin in the CNS., The mechanism of intracellular protein degradation, by which protein is hydrolyzed to free amino acids, is more complex and is not as well characterized at the mechanistic level as that of synthesis. A wide variety of different enzymes that are capable of splitting peptide bonds are present in cells. However, the bulk of cellular proteolysis seems to be shared between two multienzyme systems: the lysosomal and proteasomal systems. The lysosome is a membrane-enclosed vesicle inside the cell that contains a variety of proteolytic enzymes and operates mostly at acid pH. Volumes of the cytoplasm are engulfed (autophagy) and are then subjected to the action of the protease enzymes at high concentration. This system is thought to be relatively unselective in most cases, although it can also degrade specific intracellular proteins. The system is highly regulated by hormones such as insulin and glucocorticoids, and by amino acids. The second system is the ATP-dependent ubiquitin-proteasome system, which is present in the cytoplasm. The first step is to join molecules of ubiquitin, a basic 76-amino acid peptide, to lysine residues in the target protein. Several enzymes are involved in this process, which selectively targets proteins for degradation by a second component, the proteasome., Dietary leucine transported into the brain parenchyma serves several functions. Most prominent is the role of leucine as a metabolic precursor of fuel molecules, alpha-ketoisocaproate and ketone bodies. As alternatives to glucose, these compounds are forwarded by the producing astrocytes to the adjacent neural cells. Leucine furthermore participates in the maintenance of the nitrogen balance in the glutamate/glutamine cycle pertinent to the neurotransmitter glutamate. Leucine also serves as a regulator of the activity of some enzymes important for brain energy metabolism. Another role of leucine as an informational molecule is in mTOR signaling that participates in the regulation of food ingestion. The importance of leucine for brain function is stressed by the fact that inborn errors in its metabolism cause metabolic diseases often associated with neuropathological symptoms. In this overview, the current knowledge on the metabolic and regulatory roles of this essential amino acid in neural cells are briefly summarized., Ingestion of a leucine-enriched essential amino acid nutrient solution rapidly and potently activates the mammalian target of rapamycin signalling pathway and protein synthesis in human skeletal muscle. Further, mTOR signalling and muscle protein synthesis are enhanced when leucine-enriched nutrients are ingested following resistance exercise. The addition of leucine to regular meals may improve the ability of feeding to stimulate protein synthesis in old human muscle. ... Leucine and essential amino acids appear to stimulate human muscle protein synthesis primarily by activating the mammalian target of rapamycin signalling pathway. How human muscle cells sense an increase in leucine and/or essential amino acids to activate mammalian target of rapamycin signalling is currently unknown. Recent work, however, suggests that the kinases hVps34 and MAP43K may be involved. Leucine-enriched essential amino acid ingestion, in combination with resistance exercise in some cases, may be a useful intervention to promote mTOR signalling and protein synthesis in an effort to counteract a variety of muscle wasting conditions (e.g. sarcopenia, cachexia, AIDS, inactivity/bed rest, sepsis, kidney failure, and trauma)., One of the amino acids most affected by exercise is the branched-chain amino acid leucine. ... Leucine appears to exert a synergistic role with insulin as a regulatory factor in the insulin/ phosphatidylinositol-3 kinase (PI3-K) signal cascade. Insulin serves to activate the signal pathway, while leucine is essential to enhance or amplify the signal for protein synthesis at the level of peptide initiation. Studies feeding amino acids or leucine soon after exercise suggest that post-exercise consumption of amino acids stimulates recovery of muscle protein synthesis via translation regulations ..., For more Mechanism of Action (Complete) data for L-Leucine (12 total), please visit the HSDB record page. | |
Record name | Leucine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00149 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | L-Leucine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7799 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Heavy metals (as Pb): not more than 0.002%; Lead: not more than 10 mg/kg; Ash: not more than 0.1% | |
Record name | L-Leucine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7799 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White glistening hexagonal plates from aqueous alcohol, White crystals | |
CAS No. |
61-90-5, 21675-61-6, 71000-80-1 | |
Record name | L-Leucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61-90-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Leucine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061905 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Leucine, labeled with tritium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021675616 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Leucine, labeled with tritium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071000801 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Leucine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00149 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | leucine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760100 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | L-Leucine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | L-Leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-leucine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.475 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LEUCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GMW67QNF9C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | L-Leucine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7799 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | L-Leucine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000687 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
293 °C, 268 - 288 °C | |
Record name | Leucine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00149 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | L-Leucine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7799 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | L-Leucine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000687 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.